molecular formula C17H21F2N3O3 B7819075 Lemofloxacin

Lemofloxacin

Cat. No. B7819075
M. Wt: 353.36 g/mol
InChI Key: YZGAZHWDQGGMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lemofloxacin is a useful research compound. Its molecular formula is C17H21F2N3O3 and its molecular weight is 353.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lemofloxacin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lemofloxacin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties and Efficacy

  • In Vitro Activity Against Respiratory Pathogens : Lemofloxacin, under the name Lefamulin (LEF), has been studied for its in vitro activity against various bacterial pathogens, particularly those causing community-acquired bacterial pneumonia (CABP). It has shown potent activity against pathogens like Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis in both the United States and Asia-Pacific regions (Paukner et al., 2018), (Paukner et al., 2018).

  • Efficacy in Treatment of Pneumonia : A clinical trial known as the LEAP 1 trial evaluated the efficacy and safety of intravenous-to-oral Lemofloxacin for treating community-acquired bacterial pneumonia. It demonstrated noninferiority to moxifloxacin, suggesting its effectiveness in treating CABP (File et al., 2019).

Pharmacokinetics and Safety

  • Pharmacokinetics in Renal Impairment : Lemofloxacin's pharmacokinetics and safety were assessed in subjects with varying levels of renal function. The study indicated that no dosage adjustment is required for Lemofloxacin in patients with severe renal impairment, and it can be administered without regard to hemodialysis timing (Wicha et al., 2019).

Other Applications and Effects

  • Combination Therapy in Rheumatoid Arthritis : Lemofloxacin (as Leflunomide) combined with ligustrazine showed increased therapeutic outcomes and reduced adverse drug reactions in the treatment of rheumatoid arthritis, demonstrating potential as a combination therapy for this condition (Wang et al., 2019).

  • Photogenotoxicity Assessment : Studies have investigated the photogenotoxicity of fluoroquinolones like Lemofloxacin, using methods like comet assay and photodynamic DNA strand breaking activity, to understand its impact on DNA damage under UVA irradiation (Zhang et al., 2004).

properties

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,9,11,20H,3-5,7-8H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGAZHWDQGGMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lemofloxacin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.